Home > Products > Screening Compounds P37980 > Colforsin dapropate
Colforsin dapropate -

Colforsin dapropate

Catalog Number: EVT-10916475
CAS Number:
Molecular Formula: C27H43NO8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Colforsin dapropate, also known as NKH477, is a synthetic derivative of forskolin, a natural compound derived from the Coleus forskohlii plant. It is primarily recognized for its pharmacological properties as a positive inotropic agent and vasodilator, making it relevant in the treatment of acute heart failure. The compound acts by directly stimulating adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac tissues, which enhances cardiac contractility and promotes vasodilation.

Source

Colforsin dapropate is synthesized from forskolin through chemical modification processes that enhance its solubility and pharmacological profile. The compound's development was aimed at improving the therapeutic efficacy of forskolin while minimizing its limitations in clinical applications.

Classification

Colforsin dapropate is classified as a cardiovascular agent due to its effects on cardiac function and vascular smooth muscle relaxation. It falls under the category of cyclic nucleotide phosphodiesterase inhibitors and is specifically noted for its role in increasing intracellular cAMP levels.

Synthesis Analysis

Methods

The synthesis of colforsin dapropate involves several key steps that transform forskolin into a more effective therapeutic agent. The general approach includes:

  1. Chemical Modification: The hydroxyl groups present in forskolin are modified to enhance solubility and bioavailability.
  2. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis typically employs organic solvents and reagents that facilitate the modification of functional groups on the forskolin backbone. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used to confirm the structure and purity of colforsin dapropate.

Molecular Structure Analysis

Structure

Colforsin dapropate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C27H44ClNO8C_{27}H_{44}ClNO_8, with a molecular weight of approximately 500.11 g/mol.

Data

The compound features a unique arrangement of carbon rings and side chains that are essential for its interaction with adenylate cyclase. Structural studies indicate that modifications made during synthesis enhance its binding affinity compared to natural forskolin.

Chemical Reactions Analysis

Reactions

Colforsin dapropate participates in several significant chemical reactions:

  1. Activation of Adenylate Cyclase: The primary reaction involves the activation of adenylate cyclase, leading to increased cAMP production.
  2. Vasodilation Mechanism: Increased cAMP levels result in relaxation of vascular smooth muscle cells, contributing to its vasodilatory effects.

Technical Details

The mechanism by which colforsin dapropate activates adenylate cyclase involves binding to specific sites on the enzyme, facilitating the conversion of adenosine triphosphate to cAMP. This process is crucial for mediating various physiological responses, including increased myocardial contractility and reduced vascular resistance.

Mechanism of Action

Process

The mechanism of action for colforsin dapropate can be summarized as follows:

  1. Binding: Colforsin dapropate binds to the catalytic subunit of adenylate cyclase.
  2. cAMP Production: This binding stimulates the conversion of adenosine triphosphate into cAMP.
  3. Physiological Effects: Elevated cAMP levels lead to enhanced calcium influx in cardiac myocytes, resulting in increased contractility (positive inotropic effect) and relaxation of vascular smooth muscles (vasodilation).

Data

Research indicates that colforsin dapropate's effects are dose-dependent, with optimal concentrations required to achieve desired therapeutic outcomes without excessive side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colforsin dapropate typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water, which facilitates intravenous administration.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: The pKa values relevant to colforsin dapropate indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.
Applications

Colforsin dapropate has several scientific and clinical applications:

  • Cardiovascular Therapy: Primarily used in managing acute heart failure due to its positive inotropic effects.
  • Research Tool: Utilized in research settings to study cAMP signaling pathways and their implications in various physiological processes.
  • Potential Therapeutic Uses: Investigated for potential applications in other cardiovascular disorders where enhanced cardiac function is desirable.
Molecular Mechanisms of Adenylate Cyclase Activation

Direct Stimulation of Catalytic Subunit Dynamics

Colforsin dapropate (6-[3-(dimethylamino)propionyl]forskolin hydrochloride, NKH477) is a water-soluble forskolin derivative that directly activates the catalytic subunit of adenylate cyclase. Unlike G-protein-coupled receptor (GPCR)-dependent activators, Colforsin dapropate binds to a hydrophobic pocket formed at the interface of the two cytoplasmic domains (C1a and C2a) of adenylate cyclase. This binding stabilizes the catalytically active dimeric conformation by promoting a trans-orientation of the C1 and C2 domains, facilitating efficient ATP binding and catalysis. The 3-(dimethylamino)propionyl side chain enhances solubility while preserving the diterpene core's ability to allosterically modulate the catalytic site, increasing the enzyme's turnover rate by approximately 2-fold compared to unstimulated conditions [1] [4] [6].

Mechanistically, Colforsin dapropate induces a conformational shift that disrupts the autoinhibitory interactions within the catalytic core. This allows the universal magnesium cofactor (Mg²⁺) to coordinate ATP positioning within the active site, thereby accelerating cAMP synthesis. At concentrations as low as 32.6 nanomolar, Colforsin dapropate achieves half-maximal stimulation (EC₅₀) of adenylate cyclase activity in bronchial smooth muscle, demonstrating superior potency over natural forskolin in aqueous environments. The compound's efficacy persists even in downregulated cardiac states where β-adrenoceptor signaling is compromised, confirming its receptor-independent mechanism [1] [2] [10].

Table 1: Molecular Interactions of Colforsin Dapropate with Adenylate Cyclase

Target DomainInteraction TypeConformational EffectCatalytic Outcome
C1a-C2a interfaceHydrophobic bindingStabilizes trans dimerIncreases ATP binding affinity
Magnesium siteAllosteric modulationDisrupts autoinhibitionEnhances cAMP synthesis rate
Regulatory subunitsCompetitive displacementReleases catalytic constraintEnables Gαs-independent activity

cAMP-Mediated Signaling Pathways in Cardiac Tissue

Colforsin dapropate elevates intracellular cyclic adenosine monophosphate (cAMP) concentrations by 1.5–1.9-fold in cardiomyocytes, initiating spatially organized signaling cascades critical for cardiac function. The primary effector, Protein Kinase A (Protein Kinase A), dissociates upon cAMP binding into regulatory and catalytic subunits. The catalytic subunit phosphorylates:

  • L-type calcium channels: Enhancing calcium influx (I~Ca~) by 25–40%, directly augmenting contractile force generation [2] [5]
  • Phospholamban: Relieving inhibition of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), accelerating diastolic calcium reuptake and promoting relaxation
  • Troponin I: Reducing myofilament calcium sensitivity, facilitating ventricular filling

Simultaneously, cAMP activates Exchange Protein Activated by cAMP (Exchange Protein Activated by cAMP), which regulates calcium handling via Ryr2 (ryanodine receptor 2) sensitization and modulates hypertrophic gene expression. In coronary vasculature, Protein Kinase A-mediated phosphorylation of myosin light chain kinase causes vasodilation, increasing coronary blood flow by up to 50%—a effect significantly more pronounced than catecholamines like isoproterenol [2] [5] [9].

Spatiotemporal control of these pathways is maintained by A-kinase anchoring proteins, which tether Protein Kinase A to specific subcellular compartments (e.g., L-type channels, ryanodine receptors). This compartmentalization ensures targeted phosphorylation despite global cAMP elevation. During pathological stress (e.g., post-myocardial infarction), Colforsin dapropate restores cAMP signaling fidelity by bypassing desensitized β-adrenoceptors, reactivating calcium cycling proteins without exacerbating arrhythmogenesis [3] [5].

Table 2: Key cAMP Effectors in Cardiac Tissue Activated by Colforsin Dapropate

Effector SystemTarget ProteinFunctional ConsequencePathophysiological Relevance
Protein Kinase AL-type calcium channelIncreased Ca²⁺ influx → Enhanced inotropyCounteracts β-adrenoceptor downregulation
Protein Kinase APhospholambanAccelerated SR Ca²⁺ reuptake → Improved lusitropyRestores diastolic dysfunction
Protein Kinase ATroponin IReduced Ca²⁺ sensitivity → Faster relaxationMitigates diastolic stiffness
Exchange Protein Activated by cAMPRyr2Regulated Ca²⁺ release → Reduced leakageSuppresses arrhythmia triggers
Protein Kinase ACoronary K⁺ channelsHyperpolarization → VasodilationImproves ischemic perfusion

Selectivity for Cardiac vs. Non-Cardiac Adenylate Cyclase Isoforms

Colforsin dapropate exhibits marked selectivity for cardiac-enriched adenylate cyclase isoforms, particularly type V adenylate cyclase. Biochemical assays using recombinant adenylate cyclase isoforms reveal that Colforsin dapropate stimulates type V adenylate cyclase 1.87-fold more potently than forskolin at 50 micromolar concentrations. In contrast, it demonstrates minimal activation of type II (1.04-fold) and type III adenylate cyclase (0.89-fold). This cardiac selectivity persists across variable magnesium concentrations (1–10 millimolar) and is independent of stimulatory G-protein alpha subunit (Gαs) co-activation [4] [8].

The molecular basis for isoform selectivity lies in divergent residues within the catalytic cleft. Type V adenylate cyclase possesses a hydrophobic subpocket accommodating the modified forskolin core, while type II and type III adenylate cyclase contain polar residues causing steric hindrance. Additionally, the 3-(dimethylamino)propionyl moiety of Colforsin dapropate forms electrostatic interactions with Glu³⁰⁷ in type V adenylate cyclase's C1 domain, further stabilizing binding. Tissue homogenate studies confirm this selectivity: Colforsin dapropate enhances cardiac membrane adenylate cyclase activity by 139% over basal levels, versus only 66% in lung and 31% in brain tissues at equimolar concentrations [4] [8].

Clinically, this selectivity enables targeted modulation of cardiac contractility without extrapulmonary or neurological effects. Type V adenylate cyclase predominates in cardiomyocytes (constituting >70% of total adenylate cyclase content), whereas type II adenylate cyclase dominates pulmonary tissue and type III adenylate cyclase cerebral cortex. Consequently, Colforsin dapropate's 3.2-fold greater coronary vasodilatory potency compared to inotropic effects aligns with type V adenylate cyclase enrichment in coronary endothelium—providing hemodynamic advantages over non-selective adenylate cyclase activators [2] [4].

Table 3: Adenylate Cyclase Isoform Selectivity Profile of Colforsin Dapropate

IsoformTissue DistributionFold Stimulation vs. ForskolinSensitivity to Gαs
Type V adenylate cyclaseCardiac myocytes (>70%), Coronary endothelium1.87 ± 0.02*Independent
Type III adenylate cyclaseOlfactory bulb, Cerebral cortex0.89 ± 0.03Dependent
Type II adenylate cyclasePulmonary, Ubiquitous1.04 ± 0.02Synergistic
Type VI adenylate cyclaseCardiac (minor), Vascular1.28 ± 0.05Moderate

*Data from membrane assays at 50 μM Colforsin dapropate; P<0.05 vs. type II/III adenylate cyclase [4]

Properties

Product Name

Colforsin dapropate

IUPAC Name

(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate

Molecular Formula

C27H43NO8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3

InChI Key

RSOZZQTUMVBTMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.